molecular formula C11H6Cl3NO3S B15106578 Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B15106578
M. Wt: 338.6 g/mol
InChI Key: RAQCHJHGQKQOKB-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a trichlorobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of pyridine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonamide: Similar structure but with an amide group instead of a sulfonate group.

    2,4,5-Trichlorobenzenesulfonic acid: Lacks the pyridine ring but shares the trichlorobenzene sulfonate moiety.

    Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonyl chloride: Precursor to the sulfonate compound.

Uniqueness

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is unique due to its combination of a pyridine ring and a trichlorobenzene sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H6Cl3NO3S

Molecular Weight

338.6 g/mol

IUPAC Name

pyridin-2-yl 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C11H6Cl3NO3S/c12-7-5-9(14)10(6-8(7)13)19(16,17)18-11-3-1-2-4-15-11/h1-6H

InChI Key

RAQCHJHGQKQOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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